N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a molecular formula of C23H26N6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate precursors such as phenylhydrazine and a suitable β-diketone under acidic conditions[_{{{CITATION{{{2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d ](https://wwwbenchchemcom/zh/product/b6570562){{{CITATION{{{_2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo3,4-d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo3,4-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound may be used to study its interactions with biological targets, such as enzymes or receptors. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its biological activity may be explored for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
- N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine:
This compound: this compound is structurally similar to other pyrazolo[3,4-d]pyrimidines, such as and .
Uniqueness: What sets this compound apart from its analogs is its specific substitution pattern and the presence of the butyl and methyl groups at the N6 positions, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
6-N-butyl-6-N-methyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-4-5-15-28(3)23-26-21(25-18-13-11-17(2)12-14-18)20-16-24-29(22(20)27-23)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQHYOAFAXQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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